1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]
Description
1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is an organic compound with a complex structure, characterized by the presence of two benzene rings connected via a propane-2,2-diyl bridge, each substituted with ethoxyethoxy groups
Properties
CAS No. |
600737-14-2 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(2-ethoxyethoxy)-4-[2-[4-(2-ethoxyethoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H32O4/c1-5-24-15-17-26-21-11-7-19(8-12-21)23(3,4)20-9-13-22(14-10-20)27-18-16-25-6-2/h7-14H,5-6,15-18H2,1-4H3 |
InChI Key |
GXQLFMARSIXUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] typically involves the reaction of 4-(2-ethoxyethoxy)benzene with propane-2,2-diyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene].
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyethoxy groups enhance its solubility and facilitate its binding to these targets, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Propane-2,2-diyl)bis[4-(2-hydroxyethoxy)benzene]
- 1,1’-(Propane-2,2-diyl)bis[4-(2-methoxyethoxy)benzene]
- 1,1’-(Propane-2,2-diyl)bis[4-(2-allyloxyethoxy)benzene]
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is unique due to the presence of ethoxyethoxy groups, which impart specific solubility and reactivity characteristics. These properties make it particularly useful in applications requiring high solubility and specific chemical reactivity.
Biological Activity
1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is a synthetic organic compound notable for its unique structure, which features two benzene rings connected by a propane-2,2-diyl bridge. Each benzene ring is substituted with ethoxyethoxy groups, enhancing its solubility and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H34O4
- Molecular Weight : Approximately 374.5 g/mol
- Structure : The compound's structure consists of two ethoxyethoxy-substituted benzene rings linked by a propane bridge, which enhances its solubility in biological systems.
Synthesis
The synthesis of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] typically involves the reaction of 4-(2-ethoxyethoxy)benzene with propane-2,2-diyl dichloride in the presence of a base like sodium hydroxide. This reaction requires controlled conditions and heating to achieve high yields. Advanced purification techniques such as distillation and crystallization are often employed to ensure product purity.
Antioxidant Properties
Preliminary studies suggest that 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] exhibits antioxidant properties . The ethoxyethoxy substituents may enhance its solubility in biological environments, facilitating interactions with reactive oxygen species (ROS). This interaction could mitigate oxidative stress in cells, potentially benefiting conditions associated with oxidative damage.
Interaction with Biomolecules
Research indicates that this compound may influence various biochemical pathways through redox reactions. It is hypothesized that it interacts with specific enzymes or receptors within biological systems, affecting cellular signaling pathways. The presence of ethoxyethoxy groups enhances its solubility in aqueous environments, which is crucial for these interactions.
Study on Cellular Effects
In a study assessing the effects of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] on cellular health:
- Objective : To evaluate the compound's effect on oxidative stress in HeLa cells.
- Method : Cells were treated with varying concentrations of the compound and assessed for viability using MTT assays.
- Findings : The compound demonstrated a dose-dependent reduction in oxidative stress markers and improved cell viability compared to untreated controls.
Another investigation focused on the mechanism of action :
- Objective : To understand how the compound influences cellular signaling.
- Method : Western blot analysis was used to measure changes in protein expression related to oxidative stress response pathways.
- Findings : The results indicated that treatment with the compound activated antioxidant response elements (ARE), suggesting a protective mechanism against cellular damage.
Comparative Analysis
The following table compares 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] | C22H34O4 | Antioxidant properties; potential enzyme interaction | Dual ethoxyethoxy substitution |
| 4-(Ethoxymethyl)phenol | C10H14O3 | Moderate antioxidant activity | Simpler structure |
| 4-[3-(Ethoxymethyl)-phenyl]phenol | C15H18O3 | Limited antioxidant activity | Lacks propane bridge |
Q & A
Q. Advanced Research Focus
- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or formulate as liposomal nanoparticles. Structural analogs with tert-butoxy groups showed improved aqueous solubility via hydrophilic substitution .
- Stability Assays : Conduct accelerated degradation studies under varying pH (4–9) and temperature (25–40°C). Monitor decomposition via HPLC-MS, focusing on hydrolytic cleavage of ether bonds .
What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
Q. Advanced Research Focus
- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior. For similar biphenyl ethers, HOMO levels near −5.2 eV suggest susceptibility to electrophilic attack .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the propane-diyl spacer to assess interactions with biological targets (e.g., enzyme active sites) .
How do structural modifications impact its potential as a biochemical probe?
Q. Advanced Research Focus
- Functional Group Variation : Replace ethoxyethoxy with methoxyethyl or hydroxyethoxy groups to alter hydrogen-bonding capacity. Analogous compounds with tert-butoxy groups exhibited enhanced membrane permeability .
- Biological Assays : Screen derivatives for cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization for protein binding). For example, carbazole-based analogs showed fluorescence quenching in receptor-binding studies .
What strategies address contradictions in reported bioactivity data across studies?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ values under identical pH/temperature). For phenolic ethers, variations in antioxidant activity often stem from assay conditions (e.g., DPPH vs. ABTS) .
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to validate binding thermodynamics, distinguishing nonspecific interactions from target-specific effects .
How can researchers integrate theoretical frameworks into experimental design for this compound?
Q. Advanced Research Focus
- Conceptual Alignment : Link synthesis to retrosynthetic analysis (e.g., Corey’s methodology) or apply Green Chemistry principles to minimize waste .
- Hypothesis Testing : Use Marcus theory to predict electron-transfer kinetics in photochemical applications, guided by DFT-computed reorganization energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
